molecular formula C16H16ClNO B311277 4-Chloro-2',4',6'-trimethylbenzanilide

4-Chloro-2',4',6'-trimethylbenzanilide

Cat. No.: B311277
M. Wt: 273.75 g/mol
InChI Key: CFMHXOVWSPNPIS-UHFFFAOYSA-N
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Description

4-Chloro-2',4',6'-trimethylbenzanilide is a benzanilide derivative characterized by a chloro substituent at the 4-position of the benzoyl group and methyl groups at the 2', 4', and 6' positions of the aniline moiety. The chloro and methyl substituents likely influence its electronic, steric, and solubility profiles, making it a candidate for applications in medicinal chemistry or materials science .

Properties

Molecular Formula

C16H16ClNO

Molecular Weight

273.75 g/mol

IUPAC Name

4-chloro-N-(2,4,6-trimethylphenyl)benzamide

InChI

InChI=1S/C16H16ClNO/c1-10-8-11(2)15(12(3)9-10)18-16(19)13-4-6-14(17)7-5-13/h4-9H,1-3H3,(H,18,19)

InChI Key

CFMHXOVWSPNPIS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)Cl)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)Cl)C

Pictograms

Environmental Hazard

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ in substituent type, position, and electronic effects. Key comparisons include:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Evidence ID
4-Chloro-2',6'-dimethylbenzanilide Cl (4-benzoyl), Me (2',6'-aniline) C₁₅H₁₄ClNO 259.73 g/mol Intermediate in agrochemical synthesis
4-Chloro-2',6'-dimethoxybenzophenone Cl (4-benzoyl), OMe (2',6'-aniline) C₁₅H₁₃ClO₃ 276.72 g/mol Photostabilizer; higher polarity due to methoxy groups
4-Chloro-2'-hydroxychalcone Cl (4-benzoyl), OH (2'-aniline) C₁₅H₁₁ClO₂ 258.70 g/mol Antibacterial activity via Claisen-Schmidt condensation
4-Chloro-2,3-difluorobenzoic acid Cl (4), F (2,3) C₇H₃ClF₂O₂ 192.55 g/mol High boiling point (280.7°C); pharmaceutical intermediate

Key Observations :

  • Electron-Withdrawing vs.
  • Steric Effects : The three methyl groups in the target compound increase steric hindrance, which may reduce reactivity in nucleophilic substitution reactions compared to less substituted analogs like 4-Chloro-2'-hydroxychalcone .

Physicochemical Properties

  • Solubility: The methyl groups in 4-Chloro-2',4',6'-trimethylbenzanilide likely enhance lipophilicity compared to polar analogs like 4-Chloro-2',6'-dimethoxybenzophenone, which has higher water solubility due to methoxy groups .
  • Thermal Stability : Chloro and methyl substituents may confer higher melting points compared to fluorine-containing analogs (e.g., 4-Chloro-2,3-difluorobenzoic acid) .

Computational and Theoretical Insights

Density-functional theory (DFT) studies on chloro-aromatic compounds (e.g., ) suggest that exact exchange functionals can predict thermochemical properties with high accuracy.

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